molecular formula C17H18ClN5O2 B2375558 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 838897-84-0

8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B2375558
CAS No.: 838897-84-0
M. Wt: 359.81
InChI Key: PBYQUVNCTPYNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the purine core with 2-chlorobenzylamine under suitable conditions to form the desired product.

    Alkylation and methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2-Bromophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
  • 8-[(2-Fluorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Uniqueness

8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as bromophenyl or fluorophenyl groups.

Properties

IUPAC Name

8-[(2-chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-10(2)9-23-13-14(22(3)17(25)21-15(13)24)20-16(23)19-8-11-6-4-5-7-12(11)18/h4-7H,1,8-9H2,2-3H3,(H,19,20)(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYQUVNCTPYNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.